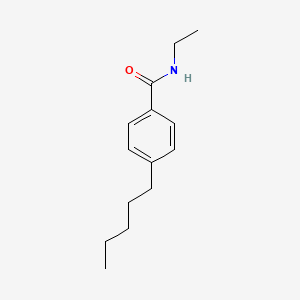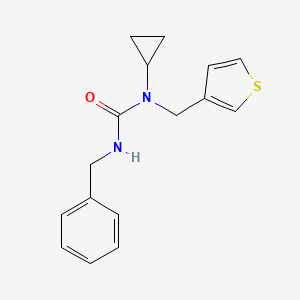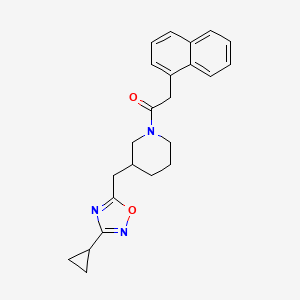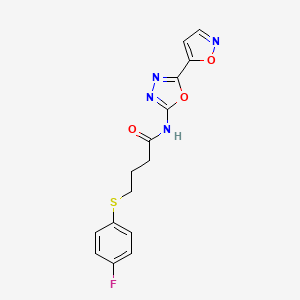
4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for “4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide” is not available, related compounds such as (2-Methoxyphenyl)ethynes react with aryl or alkyl halides to give disubstituted alkynes which are converted into the corresponding 2-substituted benzo[]furans on treatment with lithium iodide in 2,4,6-trimethylpyridine .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
A study conducted by Owton et al. (1995) describes the synthesis of novel compounds through a series of chemical reactions involving 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide derivatives. The research highlights the potential of these compounds in the synthesis of natural products and drugs, showcasing their importance in chemical synthesis and drug discovery processes (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Material Science and Polymer Research
Patil et al. (2011) explored the synthesis of new polyamides containing quinoxaline moiety, starting from 4-methoxybenzaldehyde, which is structurally related to this compound. The study discusses the potential applications of these polyamides in material science, particularly in the development of new materials with enhanced thermal stability and specific mechanical properties (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).
Photodynamic Therapy and Cancer Research
Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine derivative substituted with new benzenesulfonamide derivative groups containing Schiff base. The study emphasizes the potential of this derivative in photodynamic therapy for cancer treatment, demonstrating its high singlet oxygen quantum yield and suitable properties for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure Analysis
Demir et al. (2015) conducted a detailed study on the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide. The research includes X-ray diffraction and DFT calculations to analyze the molecular geometry and electronic properties, providing insights into the chemical reactivity and antioxidant properties of the compound (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)13-10-8-12(9-11-13)16(19)17-14-6-4-5-7-15(14)22-3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEXOLAFFDEMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)



![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2721732.png)
![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)




![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)